N-(1,2-benzoxazol-3-yl)-3,4-dichlorobenzamide
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Overview
Description
N-(1,2-benzoxazol-3-yl)-3,4-dichlorobenzamide is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoic acid with 2-aminophenol to form the benzoxazole ringThe reaction conditions often include the use of catalysts such as samarium triflate and solvents like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzoxazol-3-yl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)-3,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.
N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide: Investigated for its potential therapeutic applications
Uniqueness
N-(1,2-benzoxazol-3-yl)-3,4-dichlorobenzamide is unique due to its specific substitution pattern and the presence of both benzoxazole and benzamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H8Cl2N2O2 |
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Molecular Weight |
307.1 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-3,4-dichlorobenzamide |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-10-6-5-8(7-11(10)16)14(19)17-13-9-3-1-2-4-12(9)20-18-13/h1-7H,(H,17,18,19) |
InChI Key |
HBUMLLQZARGINA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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